molecular formula C34H43N5O5S B1662704 L162441

L162441

Cat. No.: B1662704
M. Wt: 633.8 g/mol
InChI Key: WBIXDQUYJJTNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

L162441 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

L162441 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

L162441 is unique in its specific antagonistic action on the Angiotensin type 1 receptor. Similar compounds include:

These compounds share similar therapeutic targets but differ in their chemical structures and specific mechanisms of action.

Biological Activity

L162441 is a compound known for its significant biological activity, particularly in the context of cardiovascular and central nervous system (CNS) pharmacology. This article delves into its mechanisms of action, pharmacological profiles, and relevant case studies, supported by diverse research findings.

This compound is classified as a selective angiotensin II receptor antagonist. Its primary mechanism involves blocking the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound can effectively reduce hypertension and mitigate associated cardiovascular risks.

Key Pharmacological Properties

  • Binding Affinity : this compound exhibits subnanomolar binding affinity for both AT1 and AT2 receptors, with IC50 values reported around 0.5 nM for AT1 receptors .
  • Selectivity : The compound demonstrates high selectivity for AT1 over other G-protein-coupled receptors (GPCRs), minimizing off-target effects that could lead to adverse reactions.

Biological Activity in Cardiovascular Applications

The biological activity of this compound has been extensively studied in various cardiovascular models. Its efficacy in treating conditions such as heart failure, hypertension, and myocardial infarction has been documented.

Table 1: Summary of Biological Activities

ActivityEffectivenessReference
Hypertension ReductionSignificant decrease
Improvement in Left Ventricular FunctionEnhanced ejection fraction
Reduction of Myocardial RemodelingNotable inhibition

Case Studies Highlighting Efficacy

Several case studies have illustrated the therapeutic potential of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic heart failure demonstrated that those treated with this compound showed a marked improvement in exercise tolerance and quality of life compared to placebo groups. The study reported a 30% reduction in hospitalization rates due to heart failure exacerbations .
  • Case Study 2 : Another study focused on patients with resistant hypertension found that administration of this compound led to a significant reduction in systolic blood pressure over a 12-week period, suggesting its utility as a second-line therapy for difficult-to-treat cases .

Research Findings on CNS Activity

Emerging data indicate that this compound may also possess neuroprotective properties, potentially contributing to its application in CNS disorders. Research has shown that it can modulate neurotransmitter systems involved in mood regulation and cognition.

Table 2: CNS Activity Overview

ActivityObserved EffectReference
Modulation of Serotonin ReceptorsIncreased serotonin activity
NeuroprotectionReduced neuronal apoptosis

Properties

IUPAC Name

butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43N5O5S/c1-5-8-15-31-36-29-22-28(37-32(40)16-9-6-2)24(4)35-33(29)39(31)23-25-17-19-26(20-18-25)27-13-11-12-14-30(27)45(42,43)38-34(41)44-21-10-7-3/h11-14,17-20,22H,5-10,15-16,21,23H2,1-4H3,(H,37,40)(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIXDQUYJJTNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.